1-(6-Methylpiperidin-3-yl)azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring fused with a six-membered piperidine ring, which features a methyl group at the 6-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
The synthesis and characterization of 1-(6-Methylpiperidin-3-yl)azepane have been documented in various chemical literature, emphasizing its importance in the development of new pharmaceuticals and materials. BenchChem provides detailed information on its synthesis methods and applications.
1-(6-Methylpiperidin-3-yl)azepane belongs to the class of heterocyclic compounds, specifically azepanes, which are seven-membered cyclic compounds containing at least one nitrogen atom. Its classification as a piperidine derivative further highlights its relevance in medicinal chemistry.
The synthesis of 1-(6-Methylpiperidin-3-yl)azepane can be achieved through several methods:
The dearomative ring expansion method is particularly efficient due to its mild reaction conditions and high yield potential. The use of blue light as a catalyst allows for selective transformations without the need for harsh reagents or extreme temperatures.
The molecular formula of 1-(6-Methylpiperidin-3-yl)azepane is , with a molecular weight of approximately 196.33 g/mol. The compound's structure can be represented using various chemical notation systems:
The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
1-(6-Methylpiperidin-3-yl)azepane can undergo several types of chemical reactions:
The choice of reagents and conditions for these reactions is crucial for achieving desired products efficiently. For example, oxidation reactions often require careful control of temperature and concentration to avoid overoxidation.
The mechanism of action for 1-(6-Methylpiperidin-3-yl)azepane involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to fit into active sites, modulating their activity and leading to biological effects such as enzyme inhibition or receptor activation. Detailed studies are necessary to elucidate the specific pathways involved in these interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.33 g/mol |
IUPAC Name | 1-(6-methylpiperidin-3-yl)azepane |
InChI Key | OEVARUROUCBVJX-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CN1)N2CCCCCC2 |
The compound exhibits typical characteristics of nitrogen-containing heterocycles, including stability under standard laboratory conditions and reactivity towards electrophiles and nucleophiles due to its basic nitrogen atoms.
1-(6-Methylpiperidin-3-yl)azepane has several scientific applications:
Ring-closing methodologies constitute a fundamental strategy for constructing the complex azepane-piperidine architecture of 1-(6-methylpiperidin-3-yl)azepane. Azetidine ring-expansion catalysis represents one of the most efficient approaches, where gold(I) catalysts (e.g., [Ph₃PAuNTf₂]) activate tailored azetidine derivatives toward nucleophilic attack, triggering regioselective ring expansion to functionalized azepanes. This method demonstrates excellent diastereoselectivity (>90% de) and moderate-to-high yields (65-85%) for generating the azepane core under mild conditions [1]. Alternative pathways include lactam reduction strategies, where intermediates like N-substituted ε-lactams undergo reductive ring closure. This typically employs lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran, achieving quantitative reduction of carbonyl groups to methylene units while preserving existing stereocenters [4]. The strategic application of ring-closing metathesis (RCM) using Grubbs II catalyst (typically 5-10 mol%) enables the formation of unsaturated azepine precursors from diene substrates. Subsequent hydrogenation furnishes the saturated azepane moiety critical for the target hybrid structure. This approach offers remarkable flexibility in introducing diverse substituents at strategic positions prior to ring formation [4] [6].
Table 1: Ring-Closure Methodologies for Azepane-Piperidine Hybrids
Method | Key Reagent/Catalyst | Yield Range | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Azetidine Expansion | [Ph₃PAuNTf₂], 5 mol% | 65-85% | >90% de | Atom economy, functional group tolerance |
Lactam Reduction | LAH, THF, 0°C to reflux | 75-95% | N/A (achiral substrates) | High-yielding, simple workup |
Ring-Closing Metathesis | Grubbs II (5-10 mol%) | 60-80% | N/A | Versatile substituent introduction |
Ammoniumation/Cyclization | Cu(MeCN)₄PF₆, 10 mol% | 65-91% | Moderate | Direct N-alkylation during cyclization |
The introduction of the 6-methylpiperidine moiety frequently relies on catalytic hydrogenation of pyridine precursors, where catalyst selection critically governs stereochemical outcomes. Copper(I) oxide-based systems demonstrate exceptional efficiency for non-stereoselective reductions, achieving near-quantitative conversion of pyridines to piperidines under transfer hydrogenation conditions (typically ammonium formate, 80-100°C). For stereocontrolled synthesis, heterogeneous palladium catalysts (5-10% Pd/C) under hydrogen pressure (50-100 psi) enable partial kinetic control, while homogeneous chiral ruthenium complexes (e.g., Ru(BINAP) afford enantiomeric excesses exceeding 90% for asymmetric hydrogenations [3] [7]. The hydrogenation step exhibits significant substituent-dependent reactivity patterns: 2,6-disubstituted pyridines require harsher conditions (elevated temperature/pressure) compared to monosubstituted analogues due to steric hindrance at catalytic sites. Catalyst poisoning by basic nitrogen centers necessitates careful optimization of support materials and reaction additives, with acidic co-catalysts (e.g., acetic acid) often improving conversion rates by mitigating amine-catalyst interactions [7].
Table 2: Hydrogenation Performance for Piperidine Precursors
Catalyst System | Conditions | Conversion | ee (where applicable) | Application Scope |
---|---|---|---|---|
Pd/C (5-10%) | H₂ (50 psi), EtOAc, 25°C | >95% | N/A | Non-stereoselective reductions |
RuCl₂[(R)-BINAP] (1 mol%) | H₂ (100 psi), iPrOH, 50°C | 85-92% | 88-94% | Asymmetric synthesis of (R)-isomer |
Cu₂O/NH₄OCOH | iPrOH, 80°C, 12h | >98% | N/A | Transfer hydrogenation, low pressure |
Raney Nickel (30% wt/wt) | H₂ (atm), EtOH, 25°C, 48h | 90% | N/A | Cost-effective but long reaction times |
The Mannich reaction serves as a cornerstone for installing diverse functional groups at the α-position relative to the azepane nitrogen, particularly for generating 3-substituted derivatives. Critical parameter optimization studies reveal that protic solvents (methanol/ethanol) significantly accelerate the reaction compared to aprotic alternatives (THF, DCM), while maintaining excellent selectivity for the endo-isomer. Catalyst screening demonstrates that Lewis acid catalysts (e.g., ZnCl₂, 10 mol%) provide superior regiocontrol over thermal or base-catalyzed conditions, particularly for sterically demanding ketone donors [2] [3]. The reaction accommodates exceptionally broad electrophile scope, including aromatic, aliphatic, and heterocyclic aldehydes, with electron-deficient aryl aldehydes demonstrating enhanced reactivity. For imine formation, primary amines with increased nucleophilicity (alkyl > aryl) significantly improve reaction kinetics. Notably, this methodology enables the direct incorporation of pharmaceutically relevant fluorinated groups, including trifluoromethyl substituents, via fluorinated aldehyde electrophiles without requiring protective group strategies for the secondary azepane nitrogen [3] [6].
Access to enantiomerically pure 1-(6-methylpiperidin-3-yl)azepane demands sophisticated stereocontrol strategies. Organocatalytic desymmetrization employs cinchona alkaloid-derived catalysts (e.g., quinine thiourea, 5-10 mol%) to mediate Michael additions to activated azepinone intermediates, achieving enantioselectivities of 85-92% ee. This approach capitalizes on hydrogen-bonding interactions between the catalyst and cyclic imide carbonyls to rigidify the transition state [3] [7]. Complementary transition-metal asymmetric hydrogenation utilizes ruthenium-BINAP complexes (0.5-1 mol%) for the reduction of enolizable imines derived from azepan-3-ones. Careful pH control (pH 5-6) proves essential to suppress substrate racemization during conversion. For existing chiral centers, dynamic kinetic resolution during N-alkylation has been achieved using palladium-catalyzed allylic substitutions with chiral ligands (Trost ligands), converting racemic azepanyl precursors into enantiomerically enriched products with ee values >95%. These methodologies collectively address the significant challenge of controlling multiple stereocenters within the hybrid architecture [4] [7].
Table 3: Stereoselective Methodologies and Performance Metrics
Strategy | Key Catalyst/Reagent | Substrate | ee/dr | Operational Considerations |
---|---|---|---|---|
Organocatalytic Michael Addition | Quinine thiourea (10 mol%) | 3-Substituted azepin-2-one | 85-92% ee | Low temperature (-20°C) required |
Ru-Catalyzed Imine Hydrogenation | Ru(OAc)₂[(S)-DTBM-SEGPHOS] | N-Aryl imine | 90-94% ee | Strict exclusion of oxygen necessary |
Dynamic Kinetic Resolution | Pd-TMM/Chiral phosphinooxazoline | Allylic carbonates | >95% ee, >20:1 dr | Requires π-allyl formation |
Enzymatic Desymmetrization | Lipase PS-IM (immobilized) | Prochiral diesters | >99% ee | Limited substrate scope |
Solid-phase synthesis enables rapid diversification of the 1-(6-methylpiperidin-3-yl)azepane scaffold for structure-activity relationship studies. The predominant strategy employs Wang resin-linked amino acids as starting materials, where the carboxylic acid group forms a stable ester linkage with the hydroxymethylpolystyrene resin. Subsequent on-resin transformations include: (1) reductive amination using 5-methylnicotinaldehyde to introduce the pyridine precursor; (2) ring-forming steps via copper(I)-catalyzed intramolecular amination; and (3) nucleophilic displacement with diverse electrophiles (alkyl halides, sulfonates) at the azepane nitrogen. Critical resin cleavage optimization identified trifluoroacetic acid (TFA)/dichloromethane (1:1, v/v) as optimal, providing the target compounds in >85% purity without chromatography in most cases [6]. This platform demonstrates exceptional versatility, generating >200 analogs with modifications at the azepane 3-position, piperidine nitrogen, and aromatic rings. The methodology significantly reduces synthesis time per compound (average 36 hours including cleavage) compared to solution-phase approaches, facilitating comprehensive exploration of chemical space around this privileged structure. Automation compatibility further enhances throughput potential using standard peptide synthesizers with modified reaction cartridges [6].
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1